
1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one is a chemical compound characterized by the presence of a triphenylphosphoranylidene group attached to a non-4-en-2-one backbone. This compound is notable for its unique structure, which combines the properties of phosphoranylidene and enone functionalities, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one typically involves the reaction of triphenylphosphine with an appropriate precursor, such as a non-4-en-2-one derivative. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the precursor and facilitate the formation of the phosphoranylidene group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactive intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The phosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of triphenylphosphine oxide and corresponding oxidized non-4-en-2-one derivatives.
Reduction: Formation of alcohols or alkanes from the enone moiety.
Substitution: Formation of substituted phosphoranylidene derivatives.
科学的研究の応用
1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用機序
The mechanism of action of 1-(Triphenyl-lambda~5~-phosphanylidene)non-4-en-2-one involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphoranylidene group can stabilize negative charges, making it a versatile intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
類似化合物との比較
Similar Compounds
1-(Triphenylphosphoranylidene)-2-propanone: Similar structure but with a propanone backbone.
3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one: Contains an indene moiety instead of a non-4-en-2-one backbone.
1-Phenyl-2-(triphenyl-phosphanylidene)-ethanone: Features a phenyl group attached to the ethanone backbone.
特性
CAS番号 |
89540-56-7 |
|---|---|
分子式 |
C27H29OP |
分子量 |
400.5 g/mol |
IUPAC名 |
1-(triphenyl-λ5-phosphanylidene)non-4-en-2-one |
InChI |
InChI=1S/C27H29OP/c1-2-3-4-5-9-16-24(28)23-29(25-17-10-6-11-18-25,26-19-12-7-13-20-26)27-21-14-8-15-22-27/h5-15,17-23H,2-4,16H2,1H3 |
InChIキー |
AYTQXIAKQFJNJN-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
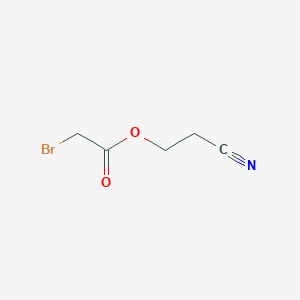
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
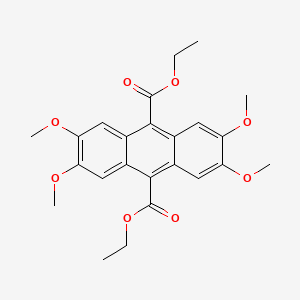
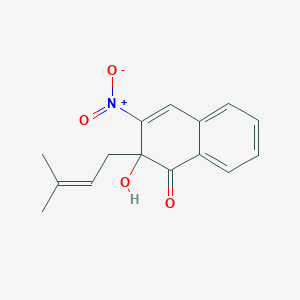
![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
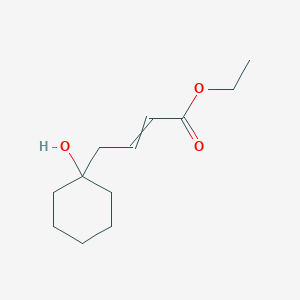

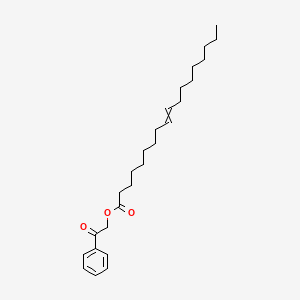
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)
